2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide
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Overview
Description
Preparation Methods
The synthesis of 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide involves multiple steps, typically starting with the preparation of the benzo[b]thiophene core. The synthetic route often includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, including cyclization reactions.
Introduction of diphenylamino groups: This step involves the substitution of hydrogen atoms on the phenyl rings with diphenylamino groups, often using reagents like diphenylamine and appropriate catalysts.
Oxidation to form the 1,1-dioxide: The final step involves the oxidation of the sulfur atom in the benzo[b]thiophene core to form the 1,1-dioxide.
Chemical Reactions Analysis
2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the 1,1-dioxide group back to the corresponding sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide has significant applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including as inhibitors of specific enzymes and receptors.
Medicine: Research is ongoing into the potential therapeutic applications of this compound and its derivatives, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide can be compared with other similar compounds, such as:
2,3-Dihydro-benzo[b]thiophene 1,1-dioxides: These compounds share a similar core structure but lack the diphenylamino groups.
Benzo[b]thiophene derivatives: These compounds have variations in the substituents on the benzo[b]thiophene core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,1-dioxide group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-[1,1-dioxo-2-[4-(N-phenylanilino)phenyl]-1-benzothiophen-3-yl]-N,N-diphenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2O2S/c47-49(48)42-24-14-13-23-41(42)43(33-25-29-39(30-26-33)45(35-15-5-1-6-16-35)36-17-7-2-8-18-36)44(49)34-27-31-40(32-28-34)46(37-19-9-3-10-20-37)38-21-11-4-12-22-38/h1-32H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNBQZRRUOTQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C(S(=O)(=O)C5=CC=CC=C54)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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